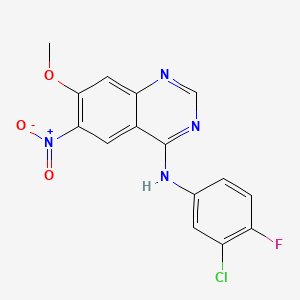

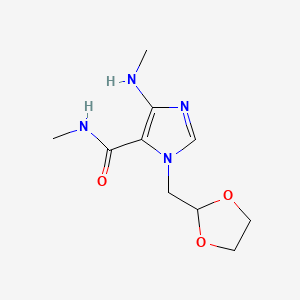

![molecular formula C23H17N3O3 B602169 Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 139481-33-7](/img/structure/B602169.png)

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Vue d'ensemble

Description

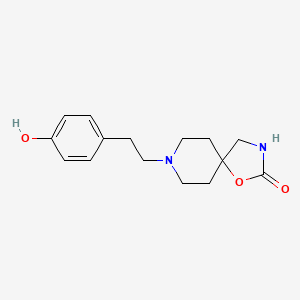

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, also known as Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.41. The purity is usually > 95%.

BenchChem offers high-quality Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial in understanding drug-drug interactions and the metabolism of various drugs, including potentially those related to the mentioned compound. Potent and selective inhibitors are essential tools in deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the broader implications of such chemical entities in pharmacokinetics and drug safety (Khojasteh et al., 2011).

Synthetic Utilities of O-Phenylenediamines

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines represents a significant area of interest in organic chemistry, potentially impacting the synthesis and study of the compound . These methodologies offer pathways to create structurally diverse molecules with varied biological applications, underscoring the importance of synthetic chemistry in drug discovery and development (Ibrahim, 2011).

Heterocycles Synthesis

The reactivity of certain derivatives makes them valuable as building blocks for synthesizing heterocyclic compounds, which are crucial in developing therapeutic agents and dyes. This research underscores the significance of innovative transformations in heterocyclic chemistry, potentially relevant to the development and application of the compound (Gomaa & Ali, 2020).

Plastic Scintillators Based on Polymethyl Methacrylate

Research into the scintillation properties of polymethyl methacrylate with various luminescent dyes, including potential applications of the discussed compound as a luminescent or photoactive agent, illustrates the intersection of organic chemistry and materials science. This research offers insights into the development of new materials for radiation detection and other photophysical applications (Salimgareeva & Kolesov, 2005).

DNA Minor Groove Binders

The study of compounds like Hoechst 33258, which binds strongly to the minor groove of double-stranded B-DNA, can provide a context for understanding the interactions between DNA and similar compounds, including their potential uses in molecular biology and drug design. This research highlights the ongoing need for novel agents that can interact specifically with DNA for therapeutic and diagnostic purposes (Issar & Kakkar, 2013).

Propriétés

IUPAC Name |

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3/c1-29-22(27)19-7-4-8-20-21(19)26(23(28)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24/h2-12H,14H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXHAIJRSNBMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

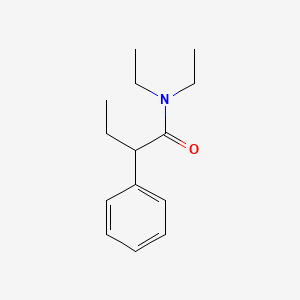

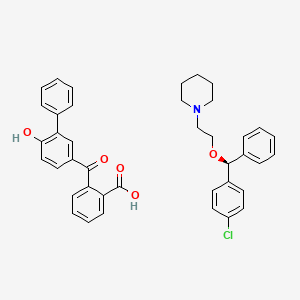

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

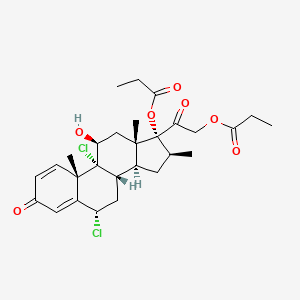

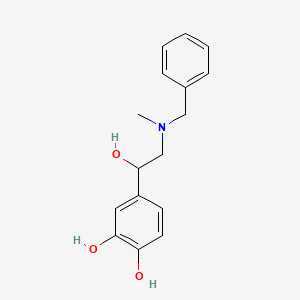

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)

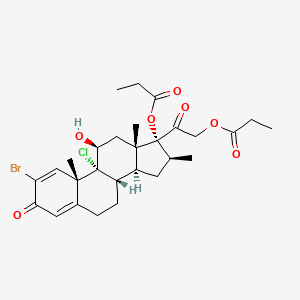

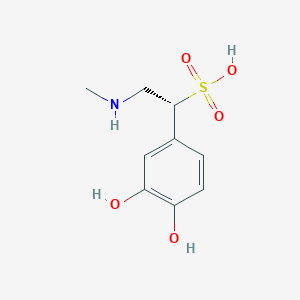

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)